molecular formula C26H32N2O6 B13143617 Boc-N-Me-D-Orn(Fmoc)-OH

Boc-N-Me-D-Orn(Fmoc)-OH

Cat. No.: B13143617
M. Wt: 468.5 g/mol
InChI Key: CQODNRLCAAIRTG-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-N-Me-D-Orn(Fmoc)-OH, with the CAS number 2044710-03-2 , is a chemically modified, protected amino acid derivative specifically designed for advanced peptide synthesis . The compound features orthogonal protecting groups, with a Boc (tert-butoxycarbonyl) group on the N-methylated alpha-amino group and an Fmoc (fluorenylmethyloxycarbonyl) group on the side chain of the D-ornithine variant . This configuration makes it an essential building block for Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled deprotection of the side chain while the main chain remains protected . The molecular formula of this compound is C₂₆H₃₂N₂O₆, and it has a molecular weight of approximately 468.55 g/mol . Its structure is characterized by the non-proteinogenic D-configuration of the ornithine backbone, which confers protease resistance and enhances the metabolic stability of the resulting synthetic peptides . The incorporation of N-methylation further increases the peptide's stability by reducing hydrogen bonding capacity and can improve membrane permeability, making it highly valuable in the development of therapeutic peptide candidates . Researchers utilize this compound to introduce structured elements, investigate structure-activity relationships (SAR), and engineer peptides with enhanced pharmacological profiles for basic and applied research. This product is intended for Research and Development use only and is not intended for diagnostic or therapeutic uses in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m1/s1

InChI Key

CQODNRLCAAIRTG-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Boc N Me D Orn Fmoc Oh

Retrosynthetic Analysis and Design of Synthetic Pathways for Boc-N-Me-D-Orn(Fmoc)-OH

The retrosynthetic analysis of this compound involves disconnecting the molecule at its key functional groups to identify viable starting materials and a logical synthetic sequence. The primary disconnections are the protecting groups and the N-methyl group.

Protecting Group Disconnection : The Boc and Fmoc groups are disconnected first. Given their distinct lability—Boc to acid and Fmoc to base—their introduction can be planned strategically. This leads back to an Nα-methyl-D-ornithine intermediate.

N-Methyl Group Disconnection : The Nα-methyl group can be disconnected to reveal a D-ornithine precursor with orthogonally protected amino groups. This suggests that methylation can occur on a pre-formed, protected ornithine scaffold.

Ornithine Backbone Disconnection : The final disconnection simplifies the structure to a basic chiral precursor from which the D-ornithine backbone can be constructed.

This analysis leads to a forward synthetic strategy that generally begins with a suitable D-ornithine precursor. The key steps involve the stereoselective formation of the D-ornithine core, orthogonal protection of the two amino groups, selective N-methylation of the alpha-amino group, and finally, the introduction of the appropriate protecting groups (Boc and Fmoc) in the correct positions. The order of these steps can be varied, but careful planning is essential to avoid side reactions and maintain stereochemical integrity.

Stereoselective Synthesis of D-Ornithine Precursors

The synthesis of the target compound requires the D-enantiomer of ornithine, a non-proteinogenic amino acid. nih.gov Several methods exist for the stereoselective synthesis of such "unnatural" D-amino acids. nih.goviese.edu

Enzymatic Methods : One highly effective approach is the use of enzymes that can selectively produce D-amino acids. D-amino acid dehydrogenases, for instance, can catalyze the reductive amination of a corresponding 2-keto acid precursor with high stereoselectivity. nih.gov For D-ornithine, this would involve the enzymatic conversion of 2-keto-5-aminopentanoic acid. Another enzymatic strategy involves the resolution of a racemic mixture (DL-arginine) using an L-arginase, which selectively converts L-arginine to L-ornithine, allowing for the separation and recovery of D-arginine, a direct precursor to D-ornithine. google.com

Asymmetric Hydrogenation : Chemical methods, such as the asymmetric hydrogenation of dehydroamino acid precursors catalyzed by chiral rhodium(I) complexes, are also powerful tools for preparing enantiomerically enriched amino acids. nih.govresearchgate.net This method allows for the synthesis of either D- or L-configured amino acids by selecting the appropriate chiral ligand for the metal catalyst. nih.gov

These stereoselective methods are crucial for producing the optically pure D-ornithine scaffold needed for the synthesis of this compound. nih.govnih.gov

N-Methylation Strategies for Ornithine Derivatives

N-methylation of the α-amino group is a critical step that can be achieved through several methods. nsc.ru The choice of method depends on the protecting groups already present on the ornithine derivative and the need to prevent side reactions, particularly racemization. nsc.ruchemicalforums.com

Reductive Amination Approaches for N-Methylation

Reductive amination is a widely used method for N-alkylation and can be applied to the synthesis of N-methyl amino acids. organic-chemistry.orgnih.govgoogle.com The process typically involves two steps: the formation of a Schiff base (imine) between the primary amine and an aldehyde (formaldehyde for methylation), followed by reduction of the imine to the secondary amine.

A common procedure involves reacting an amino acid with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) or α-picoline-borane. organic-chemistry.orgchemspider.com A stepwise approach, first involving N-benzylation to block dialkylation, followed by methylation and subsequent debenzylation, can also be employed to ensure mono-methylation. chemspider.com Reductive amination is advantageous as it can often be performed under mild conditions and without the need for side-chain protection on highly functionalized amino acids. nih.gov

Table 1: Comparison of Selected Reductive Amination Methods for N-Methylation
MethodReagentsKey FeaturesReference
Direct Reductive AminationAldehyde/Ketone, Amine, NaBH(OAc)₃Mild, general, and selective reducing agent. organic-chemistry.org
Picoline-Borane ReductionAldehyde/Ketone, Amine, α-picoline-borane, AcOHMild and efficient; can be performed in water or neat. organic-chemistry.orgchemspider.com
Catalytic N-Alkylation with AlcoholsAlcohol, Ruthenium catalyst, Diphenylphosphate additiveAtom-economic, base-free, excellent retention of stereochemistry. d-nb.info
Two-Pot SynthesisAmino acid ester, Benzaldehyde, NaBH₄; then H₂, Pd/C, FormaldehydeHigh yield, straightforward, no side-chain protection required. nih.gov

Direct Alkylation Methods for N-Methylation

Direct alkylation involves treating an N-protected amino acid with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. nsc.ruresearchgate.net A common approach is the methylation of an N-Boc protected amino acid using sodium hydride (NaH) and methyl iodide (MeI). researchgate.net

Another strategy involves activating the amine with an o-nitrobenzenesulfonyl (o-NBS) group, which makes the nitrogen more amenable to alkylation, followed by removal of the activating group. researchgate.netresearchgate.net While effective, direct alkylation methods often require strong bases, which can increase the risk of side reactions. nsc.ruchemicalforums.com

Stereochemical Control and Epimerization Mitigation During N-Methylation

A significant challenge during N-methylation is preventing the loss of stereochemical integrity at the α-carbon, a phenomenon known as epimerization or racemization. nsc.rumdpi.com This is particularly a risk under basic conditions, which can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of D and L isomers. mdpi.comub.edu

Several factors influence the rate of epimerization:

Base Strength : Strong bases increase the risk of α-proton abstraction.

Amino Acid Structure : Side chains with electron-withdrawing groups can increase the acidity of the α-proton, making epimerization more likely. mdpi.com

Activation Method : Activation of the carboxyl group for peptide coupling makes the α-proton more acidic and susceptible to abstraction. ub.edu

Strategies to mitigate epimerization include using milder reaction conditions, choosing protecting groups that suppress racemization (such as urethane-based groups like Boc and Fmoc), and carefully selecting the N-methylation method. ub.edunih.gov For example, reductive amination is often considered less prone to racemization than direct alkylation under harsh basic conditions. chemicalforums.com Studies comparing various procedures have shown that the degree of racemization can vary significantly depending on the method and the specific amino acid. cdnsciencepub.com

Orthogonal Protection of the Ornithine Side Chain and Alpha-Amino Group

The synthesis of this compound relies heavily on the principle of orthogonal protection. fiveable.mebiosynth.com This strategy uses protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. fiveable.mepeptide.com

In this specific molecule, the two amino groups of the D-ornithine core are protected by two different groups:

Boc (tert-butyloxycarbonyl) : This group protects the Nα-methylamino group and is labile to moderately strong acids, such as trifluoroacetic acid (TFA). biosynth.compeptide.com

Fmoc (9-fluorenylmethyloxycarbonyl) : This group protects the Nδ-amino group on the side chain and is labile to bases, typically a solution of piperidine (B6355638) in DMF. biosynth.compeptide.com

This Fmoc/Boc combination is a classic example of an orthogonal protection scheme. nih.govbiosynth.com It allows for the selective removal of the Fmoc group from the side chain (for instance, to attach another molecule at that position) without affecting the Boc-protected Nα-terminus. Conversely, the Boc group could be removed to extend a peptide chain from the Nα-terminus while the Fmoc-protected side chain remains untouched. This precise control is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential and specific reactions are required. fiveable.mechemimpex.com

Table 2: Orthogonal Protecting Groups in this compound
Protecting GroupProtected FunctionalityCleavage ConditionStability
Boc (tert-butyloxycarbonyl)Nα-methylamino groupAcid (e.g., Trifluoroacetic Acid, TFA)Stable to base (e.g., piperidine)
Fmoc (9-fluorenylmethyloxycarbonyl)Nδ-amino group (side chain)Base (e.g., 20% Piperidine in DMF)Stable to acid (e.g., TFA)

Fmoc Protection of the Ornithine Delta-Amino Group

The initial step in the synthesis often involves the protection of the delta-amino group of the D-ornithine side chain with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a critical maneuver to ensure that subsequent reactions occur at the alpha-amino group. The reaction is typically carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. ub.edu The choice of base and solvent system is crucial for optimizing the reaction and minimizing side products.

Commonly employed bases include sodium carbonate or sodium bicarbonate in a biphasic system of an organic solvent like dioxane and water. The pH is carefully maintained in the alkaline range (typically 9-10) to facilitate the deprotonation of the delta-amino group, enhancing its nucleophilicity towards the Fmoc reagent. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting D-ornithine is consumed.

It is important to note that while Fmoc-Cl is a reactive agent, its use can sometimes lead to the formation of Fmoc-dipeptides as byproducts. ub.edu The use of Fmoc-OSu can mitigate this side reaction to some extent. ub.edu An alternative approach involves the use of Fmoc-2-MBT (N-(9-fluorenylmethoxycarbonyloxy)-2-mercaptobenzothiazole), which has been shown to reduce the formation of dipeptide impurities. ub.edu

Upon completion, the product, D-Orn(Fmoc)-OH, is typically isolated by acidification of the reaction mixture, which precipitates the protected amino acid. The crude product is then purified by recrystallization or chromatography.

Table 1: Reaction Conditions for Fmoc Protection of Ornithine's Delta-Amino Group

ReagentBaseSolvent SystemTypical Reaction TimeKey Considerations
Fmoc-ClSodium Carbonate/BicarbonateDioxane/Water2-4 hoursPotential for dipeptide byproduct formation. ub.edu
Fmoc-OSuSodium BicarbonateAcetone/Water4-6 hoursGenerally cleaner reaction with fewer byproducts. ub.edu
Fmoc-2-MBTSodium CarbonateDioxane/Water24 hoursSlower reaction rate but minimizes dipeptide formation. ub.edu

Boc Protection of the Alpha-Amino Group

With the delta-amino group securely protected, the subsequent step is the protection of the alpha-amino group with the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the N-methylated intermediate, N-Me-D-Orn(Fmoc)-OH, with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The N-methylation of the alpha-amino group is a critical transformation that can be achieved through various methods. One common approach is reductive amination. After protecting the delta-amino group, the alpha-amino group can be reacted with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to introduce the methyl group.

Following N-methylation, the Boc protection is introduced. The reaction with Boc₂O is typically carried out in a suitable organic solvent such as tetrahydrofuran (B95107) (THF), dioxane, or a mixture of solvents. A base is often required to facilitate the reaction. While strong bases like sodium hydroxide (B78521) can be used, milder organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are also effective. organic-chemistry.org The choice of base and reaction conditions is important to prevent any premature cleavage of the Fmoc group.

The reaction progress is monitored by TLC, and upon completion, the desired product, this compound, is isolated. Work-up procedures typically involve an aqueous wash to remove the base and any unreacted Boc₂O, followed by extraction with an organic solvent and purification by chromatography.

Regioselective Protection Strategies for Bifunctional Amino Acids

The synthesis of this compound is a prime example of the necessity for regioselective protection strategies when dealing with bifunctional amino acids like ornithine. Ornithine possesses two amino groups, the alpha- and delta-amino groups, which have similar reactivities. Differentiating between these two groups is paramount to achieving the desired synthetic outcome.

The principle of orthogonal protection is the cornerstone of these strategies. peptide.com This principle dictates the use of protecting groups that can be removed under different chemical conditions. In the case of this compound, the Fmoc group is base-labile (removable with a base like piperidine), while the Boc group is acid-labile (removable with an acid like trifluoroacetic acid, TFA). peptide.comsmolecule.com This orthogonality allows for the selective deprotection of one amino group while the other remains protected, enabling stepwise peptide synthesis.

The order of protection is crucial. Typically, the side chain (delta-amino group) is protected first. This is because direct N-methylation of the alpha-amino group of unprotected ornithine could lead to a mixture of products, including methylation at both amino groups. By first protecting the delta-amino group with Fmoc, the subsequent N-methylation and Boc protection can be directed specifically to the alpha-amino group.

Alternative protecting groups for the side chain of ornithine are available, such as the benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. peptide.com However, the Fmoc/Boc combination is widely used due to its compatibility with solid-phase peptide synthesis (SPPS).

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

For the Fmoc protection step, optimization may involve screening different Fmoc reagents (Fmoc-Cl vs. Fmoc-OSu) and bases to find the combination that gives the highest yield with the fewest byproducts. ub.edu Similarly, for the Boc protection, the amount of Boc₂O and the type and amount of base can be adjusted to ensure complete reaction without affecting the Fmoc group. researchgate.net

Monitoring each reaction closely using analytical techniques like TLC, HPLC, and NMR spectroscopy is essential for optimization. These techniques allow for the determination of reaction completion, the identification of byproducts, and the assessment of product purity.

One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates, can sometimes be employed to improve efficiency and reduce material loss. researchgate.net However, the compatibility of the different reaction conditions must be carefully evaluated.

Table 2: Key Optimization Parameters in the Synthesis of this compound

Reaction StepParameters to OptimizeGoals of Optimization
Fmoc ProtectionReagent type (Fmoc-Cl, Fmoc-OSu), base, solvent, temperatureMaximize yield, minimize dipeptide formation. ub.edu
N-MethylationMethylating agent, reducing agent, solvent, pHAchieve complete and selective methylation of the alpha-amino group.
Boc ProtectionAmount of Boc₂O, base, solvent, reaction timeEnsure complete protection without cleaving the Fmoc group. researchgate.net
PurificationChromatography conditions (stationary and mobile phases)Obtain high purity intermediates and final product.

Scalability Considerations for this compound Production for Research

Scaling up the synthesis of a complex molecule like this compound from a laboratory scale (milligrams to grams) to a larger scale suitable for extensive research or preclinical studies presents several challenges. rsc.orgdimensioncap.com These challenges are not simply about using larger glassware and more reagents; they involve fundamental aspects of chemical engineering and process chemistry.

One of the primary considerations is heat transfer. Reactions that are easily controlled at a small scale can become difficult to manage at a larger scale due to the change in the surface area-to-volume ratio. Exothermic reactions, in particular, can pose a safety risk if not properly controlled. The choice of reactor and cooling system becomes critical.

Mixing is another important factor. Ensuring that all reactants are intimately mixed is essential for achieving consistent reaction rates and yields. In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and decreased product quality.

The work-up and purification procedures also need to be adapted for larger scales. Extractions that are straightforward in a separatory funnel can become cumbersome and time-consuming in large-scale production. Similarly, chromatographic purification, while effective at the lab scale, can be expensive and impractical for large quantities of material. Alternative purification methods like crystallization or precipitation may need to be developed and optimized.

Reagent cost and availability also become more significant at a larger scale. The use of expensive reagents that are feasible for small-scale synthesis may not be economically viable for large-scale production. The development of more cost-effective synthetic routes using cheaper and more readily available starting materials is often a key aspect of process development. nih.govscispace.com

Finally, safety and environmental considerations are of paramount importance in large-scale synthesis. A thorough risk assessment must be conducted for each step of the process, and appropriate safety measures must be implemented. The disposal of chemical waste must also be handled in an environmentally responsible manner. The development of "greener" synthetic methods that use less hazardous solvents and reagents and generate less waste is an ongoing area of research. rsc.org

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundN-alpha-(tert-Butoxycarbonyl)-N-alpha-methyl-N-delta-(9-fluorenylmethyloxycarbonyl)-D-ornithine
Fmoc-Cl9-Fluorenylmethyl chloroformate
Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
Fmoc-2-MBTN-(9-Fluorenylmethoxycarbonyloxy)-2-mercaptobenzothiazole
D-Orn(Fmoc)-OHN-delta-(9-Fluorenylmethyloxycarbonyl)-D-ornithine
Boc₂ODi-tert-butyl dicarbonate
THFTetrahydrofuran
TEATriethylamine
DIEADiisopropylethylamine
TFATrifluoroacetic acid
SPPSSolid-Phase Peptide Synthesis
Z groupBenzyloxycarbonyl group
TLCThin-Layer Chromatography
HPLCHigh-Performance Liquid Chromatography
NMRNuclear Magnetic Resonance

Incorporation of Boc N Me D Orn Fmoc Oh into Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the assembly of peptide chains. The incorporation of sterically hindered and epimerization-prone amino acids like Boc-N-Me-D-Orn(Fmoc)-OH requires careful optimization of several parameters, from resin loading to the final cleavage of the peptide from the solid support.

Resin Loading:

The choice of resin is crucial and depends on the desired C-terminal functionality of the final peptide (acid or amide). For C-terminal acids, 2-chlorotrityl chloride (2-CTC) resin is often preferred for loading the first amino acid due to its high sensitivity to mild acidic cleavage, which helps in minimizing racemization. uci.edu The loading process typically involves dissolving this compound in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in the presence of a hindered base such as N,N-diisopropylethylamine (DIEA). peptideweb.com The use of 2,4,6-collidine has also been reported. uci.edu To ensure complete reaction of the resin's active sites and to prevent the formation of deletion sequences, a capping step with a small nucleophile like methanol (B129727) is often performed after the initial loading. uci.edu

Coupling Strategies:

Coupling of subsequent N-methylated amino acids, or coupling this compound to a growing peptide chain, requires robust activation methods. The steric bulk of the N-methyl group can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. To overcome this, a higher excess of the amino acid and coupling reagents is often necessary. Double coupling, where the coupling reaction is performed twice, is a common strategy to ensure complete acylation. delivertherapeutics.com Monitoring the completion of the coupling reaction is essential. Traditional ninhydrin (B49086) tests are ineffective for N-methylated amines; alternative tests like the bromophenol blue test are employed to confirm the absence of free secondary amines. peptide.com

Table 1: Recommended Resins for SPPS of Peptides Containing this compound

Resin TypeDesired C-TerminalKey Advantages
2-Chlorotrityl Chloride (2-CTC) ResinCarboxylic AcidMild cleavage conditions minimize racemization of the C-terminal residue.
Wang ResinCarboxylic AcidStandard resin for Fmoc-based SPPS.
Rink Amide ResinAmideProvides a C-terminal amide upon cleavage.

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient to achieve high coupling yields. bachem.com More potent activating agents are required.

Uronium/aminium-based reagents are generally the preferred choice. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven effective, particularly when used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.compeptide.com HOAt is often favored as it has been shown to be more effective in suppressing racemization and accelerating coupling rates. bachem.com Phosphonium (B103445) salt derivatives, such as PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly efficient for coupling N-methylated amino acids. peptide.comuniurb.it More recently developed reagents like COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphate) offer high reactivity comparable to HATU with improved safety profiles. bachem.com

Additives play a crucial role in both accelerating the coupling reaction and minimizing side reactions. HOBt and HOAt are the most common additives, functioning as activated ester intermediates that are more reactive and less prone to side reactions than the initial activated species.

Table 2: Effective Coupling Reagents and Additives for N-Methylated Amino Acids

Reagent/AdditiveChemical NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)High coupling efficiency, especially for hindered amino acids.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCommonly used uronium salt with good performance.
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePhosphonium salt, particularly effective for coupling N-methyl amino acids. peptide.com
COMU 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphateHigh reactivity with an improved safety profile. bachem.com
HOAt 1-Hydroxy-7-azabenzotriazoleAdditive that accelerates coupling and suppresses racemization. bachem.com
HOBt 1-HydroxybenzotriazoleStandard additive for peptide coupling. peptide.com

The D-configuration of the ornithine residue in this compound makes it susceptible to epimerization (conversion to the L-isomer) during the activation and coupling steps. Racemization, the formation of a mixture of D and L isomers, can significantly impact the biological activity of the final peptide.

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. researchgate.net The presence of the N-methyl group is known to increase the susceptibility to racemization. rsc.org Several strategies can be employed to minimize this side reaction:

Choice of Coupling Reagent and Additive: The use of coupling reagents that promote rapid amide bond formation over oxazolone (B7731731) formation is crucial. The addition of HOBt or, more effectively, HOAt, helps to suppress racemization by forming an active ester that is less prone to cyclization. peptide.com The use of carbodiimides in the presence of copper(II) chloride (CuCl₂) has also been reported to be highly effective in suppressing epimerization, even with N-methylated amino acids. nih.gov

Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of racemization. The choice of base is also important; hindered bases like DIEA are generally preferred over less hindered ones.

Pre-activation Time: Minimizing the time the amino acid is in its activated state before the addition of the resin-bound amine can reduce the opportunity for oxazolone formation.

The orthogonal protection scheme of this compound, with the base-labile Fmoc group on the side chain and the acid-labile Boc group on the α-amine, allows for selective deprotection during SPPS.

Fmoc Deprotection: The Fmoc group is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. uci.edu For sensitive sequences, the use of 1,8-diazabicycloundec-7-ene (DBU) in small amounts can accelerate the deprotection, though caution must be exercised as DBU can promote certain side reactions. slideshare.net Complete removal of the Fmoc group is essential to avoid chain termination.

Boc Deprotection: The N-terminal Boc group is stable to the basic conditions used for Fmoc removal. It is removed at the end of the synthesis, or at specific steps if segment condensation is performed, using a moderately strong acid, typically trifluoroacetic acid (TFA) in DCM. slideshare.net The orthogonality of the Fmoc and Boc protecting groups is a cornerstone of modern peptide synthesis, allowing for the construction of complex peptide architectures. nih.gov

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the nature of the resin linker and the amino acid composition of the peptide.

For peptides synthesized on acid-sensitive resins like 2-CTC or Wang resin, a cleavage cocktail based on trifluoroacetic acid (TFA) is typically used. thermofisher.comgoogle.com A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). google.com The role of the scavengers, such as TIS and water, is to trap the reactive carbocations generated from the cleavage of the linker and any side-chain protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan or methionine. wpmucdn.com

The presence of the N-methylated ornithine residue does not typically require special cleavage conditions, but care must be taken if other sensitive residues are present in the peptide sequence. The duration of the cleavage reaction should be optimized to ensure complete removal of the peptide and protecting groups while minimizing potential acid-catalyzed side reactions. nih.gov

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailCompositionApplication Notes
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A "universal" cocktail for peptides with multiple sensitive residues. sigmaaldrich.com
TFA/TIS/Water 95:2.5:2.5A standard, less odorous cocktail suitable for many sequences. google.com
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)Useful when trityl-based protecting groups are present. peptide.com

Solution-Phase Peptide Synthesis (SoPS) Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SoPS) offers advantages for large-scale production and for the synthesis of complex or difficult sequences where purification can be challenging in the solid phase.

The incorporation of this compound in SoPS follows the same fundamental principles of activation and coupling as in SPPS. However, the purification of intermediates after each coupling and deprotection step is a key difference. This is typically achieved by extraction, precipitation, or crystallization.

The same powerful coupling reagents used in SPPS, such as HATU, HBTU, and PyBOP, are also employed in SoPS to overcome the steric hindrance of the N-methyl group. bachem.compeptide.com The choice of protecting groups is critical to ensure solubility of the peptide fragments in organic solvents. The orthogonal nature of the Boc and Fmoc groups is equally valuable in SoPS, allowing for selective deprotection and fragment condensation strategies. For instance, a dipeptide fragment can be synthesized and then coupled to another amino acid or peptide fragment. The deprotection of the Fmoc group is typically achieved with piperidine, while the Boc group is removed with TFA. slideshare.net Careful control of reaction conditions is necessary to minimize racemization, as previously discussed.

Fragment Condensation Approaches for Complex Peptide Assembly

For the synthesis of large and complex peptides, a convergent strategy involving the condensation of pre-synthesized peptide fragments is often more efficient than a linear, stepwise approach. researchgate.net This method involves the separate synthesis of several peptide segments, which are then joined together to form the final, full-length peptide. google.com

The incorporation of a sterically demanding residue like this compound is well-suited to a fragment condensation strategy. By building a smaller peptide fragment containing this modified amino acid, the difficulties associated with its coupling can be addressed in a more controlled manner. Once the fragment is successfully synthesized and purified, it can be ligated to other peptide segments. This approach confines challenging coupling steps to a smaller scale and simplifies the purification of the final complex peptide by dealing with larger, more distinct fragments rather than a multitude of small deletion sequences that can arise in linear synthesis. google.com

Key considerations for fragment condensation involving N-methylated residues include:

Minimization of Epimerization: The C-terminal amino acid of the N-terminal fragment is susceptible to racemization during activation. The choice of activation method and additives is critical to maintain stereochemical integrity.

Coupling Efficiency: The steric hindrance at the N-terminus of one fragment and the C-terminus of another can impede ligation. Highly efficient coupling reagents are necessary to drive the reaction to completion. nih.gov

Solubility: Peptide fragments, particularly those containing hydrophobic or multiple N-methylated residues, may have poor solubility, complicating the ligation reaction which is typically performed in solution. researchgate.net

Specific Coupling Conditions for Solution-Phase Incorporation

The N-methylation of the peptide backbone significantly increases steric hindrance, making the formation of the amide bond more difficult compared to standard amino acids. peptide.com Consequently, specialized coupling conditions are required to achieve high yields and minimize side reactions during the solution-phase incorporation of this compound.

The primary challenge is to effectively activate the carboxyl group of the incoming amino acid to overcome the reduced nucleophilicity and steric bulk of the N-methylamino group of the growing peptide chain. Standard coupling reagents may be less effective, necessitating the use of more potent activators. peptide.com Common classes of reagents used for this purpose include phosphonium and aminium/uronium salts, which are known for their high reactivity and rapid coupling kinetics. bachem.com

The selection of the appropriate coupling reagent, additives, and base is crucial for successful incorporation. Below is a table summarizing conditions often employed for coupling sterically hindered N-methylated amino acids.

Coupling Reagent ClassSpecific ReagentTypical AdditiveBaseKey Characteristics & Considerations
Aminium/Uronium SaltsHATU (Hexafluorophosphate Azabenzotriazole)None required (contains HOAt moiety)DIPEA (Diisopropylethylamine), NMM (N-Methylmorpholine)Highly efficient and fast-acting; considered one of the most effective reagents for N-methylated residues. peptide.com Guanidinylation of the N-terminus can be a side reaction if the reagent is not pre-activated with the amino acid before addition to the peptide. peptide.com
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOPHOAt (1-Hydroxy-7-azabenzotriazole)DIPEA, sym-CollidineHighly effective for hindered couplings. The use of the weaker base sym-collidine can help minimize racemization. bachem.com
Phosphonium SaltsPyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)NoneDIPEAA highly reactive reagent that does not require an additive. Particularly useful for very difficult couplings, such as between two N-methylated residues. peptide.com
CarbodiimidesDIC (Diisopropylcarbodiimide)Oxyma Pure, HOBt (1-Hydroxybenzotriazole)Base-free conditions possibleA classic activation method. The combination of DIC with an additive like Oxyma Pure is a cost-effective option that can minimize racemization. bachem.com The resulting diisopropylurea is soluble in common solvents.

Chemoenzymatic Synthesis Approaches Utilizing Ornithine Derivatives

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govrsc.org This approach is particularly valuable for incorporating non-standard amino acids and for ligating peptide fragments, offering an alternative to purely chemical methods that may require harsh conditions and extensive protecting group manipulations. nih.gov

In CEPS, proteases are often used in reverse, catalyzing the formation of a peptide bond instead of its hydrolysis. This is typically achieved by controlling reaction conditions (e.g., pH, solvent) or by using modified amino acid substrates (e.g., C-terminal esters or amides) that favor synthesis over cleavage. rsc.org

While direct enzymatic incorporation of a fully protected amino acid like this compound is not standard, ornithine and its derivatives can be integrated into peptides using enzymatic strategies in several ways:

Enzymatic Ligation of Ornithine-Containing Fragments: A peptide fragment containing the ornithine derivative, prepared by chemical synthesis, can be ligated to another fragment using a ligase enzyme. Engineered enzymes like omniligase, derived from subtilisin, have shown broad substrate specificity and are effective for such ligations. rsc.org

Post-Translational Modification: In biological systems, ornithine can be incorporated into ribosomally synthesized peptides through the enzymatic modification of a canonical amino acid. For instance, the peptide arginase OspR has been shown to post-translationally hydrolyze arginine residues within a peptide to yield ornithine. nih.gov This strategy allows for the site-specific introduction of the ornithine backbone into a genetically encoded peptide, which could then be further modified chemically.

The table below lists enzymes commonly used in chemoenzymatic peptide synthesis.

Enzyme ClassSpecific EnzymeTypical Application
Serine ProteaseSubtilisin (and engineered variants like Omniligase)Peptide fragment ligation, synthesis of peptide esters and amides. nih.govrsc.org
Serine Proteaseα-ChymotrypsinCatalyzes bond formation involving C-terminal aromatic amino acids (e.g., Phe, Tyr, Trp). nih.gov
Serine ProteaseTrypsinCatalyzes bond formation at the C-terminus of basic amino acids (e.g., Arg, Lys). nih.gov
Cysteine ProteasePapainBroad substrate specificity, useful for oligomerization and synthesis of various peptides. nih.gov
Peptide ArginaseOspRPost-translational conversion of arginine residues to ornithine within a peptide sequence. nih.gov

Site-Specific Incorporation Techniques in Advanced Peptide Research

Achieving precise, site-specific incorporation of non-canonical amino acids (ncAAs) is a central goal in advanced peptide and protein engineering. mdpi.com While chemical synthesis provides absolute control over sequence, several advanced techniques, often leveraging the cell's translational machinery, have been developed for creating proteins with unique modifications. nih.govnih.gov

These methods are conceptually distinct from the direct use of a protected building block like this compound in chemical synthesis. Instead, they re-engineer biological systems to accept ncAAs.

Genetic Code Expansion (GCE): This is a powerful in vivo or in vitro method for incorporating ncAAs at specific sites. mdpi.com It relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize a specific ncAA and a nonsense codon (e.g., the amber stop codon, UAG). nih.gov When the ribosome encounters the UAG codon in the messenger RNA, the orthogonal tRNA delivers the ncAA, resulting in its site-specific incorporation into the growing polypeptide chain. unige.ch

Selective Pressure Incorporation (SPI): This technique uses an auxotrophic host strain that cannot synthesize a particular canonical amino acid. mdpi.com By providing a limited amount of the natural amino acid and an excess of a structurally similar ncAA in the growth medium, the cellular machinery can be forced to incorporate the analog into all positions normally occupied by the canonical residue. researchgate.net This method is residue-specific rather than site-specific.

Cell-Free Protein Synthesis (CFPS): CFPS systems provide an open environment that avoids issues of cell viability and membrane transport, making it easier to incorporate ncAAs that might be toxic to cells. nih.govunige.ch This platform is highly compatible with GCE and other methods for incorporating modified amino acids.

The table below compares these advanced incorporation techniques.

TechniqueSpecificityPrimary AdvantageLimitation
Solid-Phase Peptide Synthesis (SPPS)Site-specificComplete control over sequence; compatible with a vast range of ncAAs, including this compound. mdpi.comGenerally limited to peptides under ~60 amino acids; time-consuming. mdpi.com
Genetic Code Expansion (GCE)Site-specificAllows for precise ncAA placement in large proteins produced in vivo or in vitro. nih.govresearchgate.netRequires development of a unique orthogonal aaRS-tRNA pair for each new ncAA; incorporation efficiency can be low. nih.gov
Selective Pressure Incorporation (SPI)Residue-specificRelatively simple procedure without the need for re-engineering the translational machinery. nih.govResults in the replacement of all instances of a specific canonical amino acid; can impact global protein structure and function. researchgate.net
Cell-Free Protein Synthesis (CFPS)Site- or Residue-specificEliminates cell wall barriers, allowing for direct addition of ncAAs; suitable for producing toxic proteins. nih.govCan be costly to scale up; lysate preparation can be laborious. nih.gov

Structural and Conformational Impact of Boc N Me D Orn Fmoc Oh Within Peptides

Influence of N-Methylation on Peptide Backbone Conformation

The substitution of the amide proton with a methyl group on the nitrogen atom of the peptide backbone introduces significant changes to the peptide's conformational landscape. researchgate.net This modification, known as N-methylation, directly affects the properties of the amide bond and introduces steric constraints that ripple through the entire peptide structure. nih.gov

In a standard peptide bond, the trans conformation is overwhelmingly favored over the cis conformation by approximately 16 kJ/mol due to steric clashes between adjacent Cα carbons in the cis form. nih.gov However, the introduction of an N-methyl group reduces this energy difference, making the cis conformation more accessible. aip.orgrsc.org The steric repulsion between the N-methyl group and the adjacent Cα substituent in the trans conformation is comparable to the Cα-Cα clash in the cis form, thereby lowering the energetic barrier for isomerization. nih.gov

The activation energy for the cis-trans isomerization of N-methylated amide bonds is in the range of 80-100 kJ/mol, a value that allows for slow interconversion at room temperature. aip.org This leads to the potential for a peptide to exist as a mixture of conformers in solution, which can have significant implications for its biological activity and receptor binding. The ratio of cis to trans conformers is influenced by the nature of the adjacent amino acid residues and the solvent environment. nih.gov

Table 1: Comparison of Cis-Trans Isomerization Energy in Standard and N-Methylated Amide Bonds
Amide Bond TypeFavored ConformationApproximate Energy Difference (ΔG)Typical Cis Population
Standard (Xaa-Yaa)Trans~16 kJ/mol<0.1%
N-Methylated (Xaa-(N-Me)Yaa)Trans~0-8 kJ/mol10-40%

The presence of the N-methyl group introduces significant steric hindrance that restricts the allowable regions of the Ramachandran plot for the preceding amino acid residue. nih.govcem.com This steric clash between the N-methyl group and the Cα substituent of the N-methylated residue, as well as the side chain of the preceding residue, limits the accessible conformational space. nih.gov This restriction in the peptide backbone's flexibility can pre-organize a peptide into a specific conformation, which can be advantageous for binding to a target receptor by reducing the entropic penalty of binding. researchgate.net

Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. mdpi.com This prevents the formation of intramolecular hydrogen bonds that are crucial for the stabilization of canonical secondary structures like α-helices and β-sheets. mdpi.com Consequently, N-methylation can act as a "helix breaker" or disrupt β-sheet formation. mdpi.com

Impact of D-Configuration on Peptide Secondary and Tertiary Structures

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure. While L-amino acids are the building blocks of natural proteins, the incorporation of their D-enantiomers can induce dramatic changes in peptide secondary and tertiary structures.

The introduction of a D-amino acid into a sequence of L-amino acids typically disrupts the formation of right-handed α-helices, which are the most common helical structures in proteins. youtube.com A single D-amino acid can introduce a kink in the helix or lead to its termination. Conversely, a sequence of D-amino acids can form a stable left-handed α-helix.

Similarly, the incorporation of a D-amino acid can have a disruptive effect on the structure of β-sheets. nih.gov The alternating pattern of side chains extending above and below the plane of the β-sheet is disturbed by the presence of a D-amino acid, which can lead to a local destabilization of the sheet structure. However, in some contexts, D-amino acids can be accommodated within a β-sheet, often at the edge strands.

Table 2: General Effects of D-Amino Acid Incorporation on Peptide Secondary Structures
Secondary StructureEffect of a Single D-Amino Acid in an L-PeptideEffect of Multiple D-Amino Acids
α-Helix (Right-handed)Disruption, kinking, or terminationFormation of a left-handed α-helix
β-SheetLocal disruption, destabilizationCan be accommodated, may alter sheet twist
β-TurnCan induce specific turn types (e.g., type I' or II')Can be a key component of turn motifs

D-amino acids are known to be potent inducers of β-turns, which are secondary structure motifs that cause a reversal in the direction of the peptide chain. nih.govresearchgate.net Specifically, a D-amino acid at the (i+1) position of a turn often promotes the formation of a type I' or type II' β-turn. When combined with N-methylation at the (i+2) position, this turn-inducing propensity can be further enhanced. The combination of the D-configuration and N-methylation can create a highly constrained dipeptide unit that effectively nucleates the formation of a β-hairpin structure. nih.gov The steric interactions between the D-amino acid side chain and the N-methyl group of the following residue can favor the specific dihedral angles required for a stable turn conformation. nih.gov

Role of the Ornithine Side Chain in Peptide Topography and Interactions

The Fmoc group is sterically demanding and can influence the local conformation of the peptide backbone, potentially shielding one face of the peptide from the solvent or from interactions with other molecules. peptide.com The aromatic nature of the fluorenyl ring system can lead to π-π stacking interactions with other aromatic residues within the peptide or with aromatic moieties in a receptor binding pocket.

Furthermore, the ornithine side chain itself, once deprotected, can play a critical role in peptide structure and function. The primary amine can be a site for post-translational modifications, conjugation to other molecules, or it can participate in electrostatic interactions. In certain contexts, the δ-amine of ornithine can undergo intramolecular cyclization with a C-terminal carboxyl group to form a lactam ring, a modification that can rigidify the peptide structure. nih.gov

Conformational Freedom and Rotameric Preferences of the Ornithine Side Chain

The ornithine side chain consists of a three-carbon alkyl chain (Cβ, Cγ, Cδ) terminating in a delta-amino group. The conformational freedom of this side chain is described by four main dihedral angles (χ1, χ2, χ3, χ4). In Boc-N-Me-D-Orn(Fmoc)-OH, this freedom is significantly influenced by the large, sterically demanding Fmoc protecting group attached to the delta-nitrogen.

Table 1: Factors Influencing Ornithine Side Chain Conformation in this compound

Dihedral AngleBondsPrimary Influences on PreferenceExpected Conformation
χ1 N–Cα–Cβ–CγSteric interactions with the peptide backbone. The D-configuration and N-methylation alter the accessible Ramachandran space, which in turn affects χ1 preferences.Typically favors gauche- and trans rotamers.
χ2 Cα–Cβ–Cγ–CδMinimization of steric interactions along the alkyl chain.Favors trans conformation to extend the chain.
χ3 Cβ–Cγ–Cδ–NδSevere steric hindrance from the terminal Fmoc group.Strongly favors a trans conformation to maximize distance from the backbone.
χ4 Cγ–Cδ–Nδ–C(Fmoc)Rotation is highly restricted due to the planar and bulky nature of the Fmoc group.Limited rotation, planar orientation relative to the Cδ atom.

Contributions to Intramolecular Hydrogen Bonding Networks

The incorporation of this compound into a peptide has a dual impact on intramolecular hydrogen bonding. Firstly, the N-methylation of the alpha-amino nitrogen eliminates the amide proton. peptide.com This modification fundamentally prevents this specific residue from acting as a hydrogen bond donor in the formation of canonical secondary structures like α-helices and β-sheets. peptide.com

However, the steric constraints imposed by the N-methyl group and the D-configuration can induce specific turns or kinks in the peptide backbone. nih.gov This altered geometry can bring other, non-methylated amide protons and carbonyl oxygens into proximity, thereby promoting the formation of non-local or unconventional intramolecular hydrogen bonds that define structures like β-turns and γ-turns. While the N-methylated residue itself cannot donate a hydrogen bond, its conformational influence can be critical in stabilizing a folded structure through the rearrangement of the surrounding hydrogen-bonding network. ub.edu

Table 2: Potential Hydrogen Bonding Interactions Influenced by this compound

Interaction TypeDonorAcceptorStructural Implication
Backbone-Backbone Amide N-H of residue (i+2), (i+3)Carbonyl C=O of residue (i)The conformational turn induced by the D-amino acid and N-methylation can facilitate the formation of β-turns or other folded structures.
Side Chain-Backbone Other side chain donors (e.g., Asn, Gln)Carbonyl C=O of the Orn side chain (Fmoc group) or backboneThe fixed, extended conformation of the Orn side chain could potentially orient other residues to form stabilizing H-bonds.
Backbone-Side Chain Backbone N-HCarbonyl C=O of the Orn side chain (Fmoc group)Less common, but possible depending on the overall peptide fold.

Effects on Peptide Backbone Dynamics and Rigidity

The N-methylation of the peptide backbone is a well-established strategy for reducing conformational flexibility. peptide.com The methyl group introduces steric bulk that restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, significantly limiting the accessible area on the Ramachandran plot. This steric hindrance reduces the peptide's ability to sample a wide range of conformations, effectively rigidifying the local backbone structure. nih.gov

Furthermore, the D-configuration of the alpha-carbon places the amino acid in a region of the Ramachandran plot that is less commonly occupied by L-amino acids. The combination of N-methylation and D-stereochemistry imposes a significant conformational constraint, often inducing reverse turns or promoting specific secondary structures that differ from those of the corresponding all-L, non-methylated peptide. This increased rigidity can be highly advantageous in drug design, as it can lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity. ub.edu

Table 3: Impact of Modifications on Peptide Backbone Properties

ModificationEffect on Backbone Dihedral Angles (φ, ψ)Consequence for Peptide Dynamics
N-Methylation Restricts the allowable range of φ and ψ angles due to steric clash between the methyl group and the adjacent carbonyl oxygen or side chain.Reduces local backbone flexibility and lowers the entropy of the unfolded state.
D-Configuration Favors dihedral angles in the top-right and bottom-right quadrants of the Ramachandran plot, distinct from L-amino acids.Induces specific turns and alters the overall peptide fold.
Combined Effect Severely constrains the accessible conformational space, often forcing the backbone into a well-defined local structure.Significantly increases the rigidity and structural pre-organization of the peptide.

Mechanistic Insights into Proteolytic Resistance through Incorporation

The incorporation of this compound confers exceptional resistance to degradation by proteases through a multi-faceted mechanism involving steric hindrance and stereochemical incompatibility. nih.govresearchgate.net

N-Methylation : Proteolytic enzymes recognize and bind to their substrate peptides through a series of specific interactions with the peptide backbone. The presence of a methyl group on the amide nitrogen physically blocks the active site of the protease, preventing the enzyme from achieving the precise orientation required for catalysis. peptide.comnovoprolabs.com This steric shield directly inhibits the cleavage of the adjacent peptide bond. rsc.org

D-Amino Acid Configuration : Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The inclusion of a D-amino acid disrupts this stereospecific recognition. novoprolabs.com The enzyme's active site cannot properly accommodate the altered stereochemistry, leading to a dramatic reduction or complete loss of binding affinity and catalytic activity. novoprolabs.com

Side Chain Bulk : While the Fmoc group is often removed to yield the final peptide, its presence in any context provides an additional layer of steric protection. The sheer size of the Fmoc group on the side chain can further obstruct enzyme access to the peptide backbone in its vicinity.

The combination of these features—a sterically hindered N-methylated peptide bond and a non-natural D-stereocenter—creates a formidable defense against enzymatic attack. Peptides containing this modified residue are significantly more stable in biological environments, a critical attribute for the development of peptide-based therapeutics. peptide.comnih.gov

Table 4: Mechanisms of Proteolytic Resistance

MechanismFeatureDescription
Steric Hindrance N-Methyl GroupThe methyl group on the backbone nitrogen physically obstructs the approach and binding of proteolytic enzymes.
Stereochemical Incompatibility D-ConfigurationProteases are specific for L-amino acids; the D-stereocenter prevents proper substrate recognition and binding in the enzyme's active site.
Disruption of H-Bonding N-Methyl GroupThe lack of an amide proton disrupts the hydrogen bonding patterns that proteases often rely on for substrate recognition.

Advanced Analytical and Characterization Techniques for Research on Boc N Me D Orn Fmoc Oh and Its Peptide Conjugates

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Circular Dichroism (CD) spectroscopy each provide unique and complementary information regarding the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.br For a complex amino acid derivative such as Boc-N-Me-D-Orn(Fmoc)-OH, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of all constituent parts, including the ornithine backbone, the N-methyl group, and the Boc and Fmoc protecting groups.

The chemical shifts of specific protons and carbons are indicative of their local chemical environment. For instance, the N-methyl group introduces a characteristic singlet in the ¹H NMR spectrum, while the numerous aromatic protons of the Fmoc group and the nine equivalent protons of the tert-butyl group of Boc give rise to distinct signals. researchgate.net In peptide conjugates, NMR can be used to study the local conformational constraints imposed by the N-methylated ornithine residue. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing critical data for defining the peptide's folding and tertiary structure.

Table 1: Representative NMR Chemical Shifts for Functional Moieties in Protected Amino Acids

NucleusFunctional Group/AtomTypical Chemical Shift (δ) in ppm
¹HN-CH₃ (N-Methyl)~2.7 - 3.1
¹H(CH₃)₃C- (Boc group)~1.4 - 1.5 (singlet)
¹H-CH- (alpha-proton)~4.0 - 4.5
¹HAromatic C-H (Fmoc group)~7.2 - 7.8
¹H-NH- (Boc-protected amine)~4.5 - 5.5
¹³CN-CH₃ (N-Methyl)~30 - 35
¹³CC=O (Boc carbamate)~155 - 157
¹³CC=O (Fmoc carbamate)~156 - 158
¹³CC=O (Carboxylic acid)~170 - 180
¹³C(CH₃)₃C - (Boc group)~80 - 82
¹³CC H₂-O (Fmoc group)~66 - 68
¹³CAromatic C (Fmoc group)~120 - 145

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. msu.edu Covalent bonds vibrate at specific frequencies, and when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. msu.eduvscht.cz

For this compound, IR spectroscopy can readily confirm the key functional groups. libretexts.org The most prominent bands are typically from the carbonyl (C=O) stretching vibrations. The molecule contains three distinct carbonyl groups: in the Boc group, the Fmoc group, and the carboxylic acid, which absorb in the range of 1650-1760 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The N-H stretch of the Boc-protected side-chain amine and the C-H stretches of the aliphatic and aromatic portions also provide characteristic absorption bands. msu.edu When incorporated into a peptide, the analysis of the Amide I (primarily C=O stretch, ~1600-1700 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands provides information on the peptide backbone conformation and hydrogen bonding.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
N-H StretchCarbamate (Boc)3200 - 3400Medium
C-H Stretch (sp²)Aromatic (Fmoc)3000 - 3100Medium-Weak
C-H Stretch (sp³)Aliphatic2850 - 3000Medium-Strong
C=O StretchCarboxylic Acid1700 - 1725Strong
C=O StretchCarbamate (Boc/Fmoc)1680 - 1720Strong
C=C StretchAromatic (Fmoc)1450 - 1600Medium-Weak
Amide I (in peptides)Peptide Backbone1600 - 1700Strong
Amide II (in peptides)Peptide Backbone1500 - 1600Medium

Circular Dichroism (CD) spectroscopy is an essential method for analyzing the secondary structure of peptides and proteins in solution. jst.go.jpnih.gov This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the individual amino acid derivative is chiral, CD is most powerful when used to analyze the ordered secondary structures that arise in peptides, such as α-helices, β-sheets, and β-turns. stanford.edu

The incorporation of N-methylated amino acids like this compound can significantly influence a peptide's conformational preferences by restricting the rotation around the peptide backbone. CD spectroscopy can quantify the extent of these structural changes. jst.go.jp An α-helix, for example, gives a characteristic CD spectrum with negative bands near 222 nm and 208 nm and a positive band around 190 nm. nih.govstanford.edu In contrast, β-sheets show a negative band around 218 nm, while a random coil conformation is characterized by a strong negative band near 200 nm. researchgate.net By analyzing the CD spectrum of a peptide containing the modified ornithine, researchers can determine its average secondary structure content and study how it changes in response to environmental factors like solvent or temperature. stanford.edunih.gov

Table 3: Characteristic Circular Dichroism Signals for Peptide Secondary Structures

Secondary StructureCharacteristic Signal (Wavelength, nm)
α-HelixNegative minima at ~222 and ~208; Positive maximum at ~192
β-Sheet (Antiparallel)Negative minimum at ~218; Positive maximum at ~195
Random CoilStrong negative minimum near 200
β-TurnVariable, often a weak negative band ~225-230 and a positive band ~205

Mass Spectrometry (MS) Techniques for Peptide Sequence Verification and Modification Analysis

Mass spectrometry (MS) is an indispensable analytical tool in peptide chemistry for accurately determining molecular weight and elucidating primary structure (amino acid sequence). nih.gov Soft ionization techniques have revolutionized the analysis of large biomolecules by allowing them to be ionized without significant fragmentation. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions directly from a solution, making it highly suitable for analyzing peptides and proteins. ESI typically produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range. The primary application of ESI-MS in this context is to confirm the successful synthesis and purity of a peptide containing the this compound residue by verifying that its measured molecular weight matches the calculated theoretical mass.

Furthermore, ESI sources are commonly coupled with tandem mass spectrometry (MS/MS) for peptide sequencing. nih.gov In this process, a specific peptide ion is selected and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions, primarily b- and y-type ions, provide direct sequence information. semanticscholar.org The presence of an ornithine residue, a lower homolog of arginine, can influence fragmentation patterns, often leading to facile cleavage at its C-terminal side. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide and protein analysis. nih.gov In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions ([M+H]⁺). researchgate.net MALDI-MS is valued for its high throughput, sensitivity, and tolerance for buffers and salts. It is frequently used to rapidly confirm the molecular weight of peptides synthesized using this compound. nih.govresearchgate.net

Like ESI, MALDI can be paired with tandem mass spectrometry (e.g., MALDI-TOF/TOF) for structural analysis and sequencing. nih.gov The fragmentation of peptides in MALDI-MS/MS provides the sequence data needed to confirm the correct incorporation of the modified ornithine residue. The high mass accuracy of Time-of-Flight (TOF) analyzers ensures unambiguous identification of the peptide and its fragments. nih.gov

Table 4: Common Fragment Ions in Peptide Tandem Mass Spectrometry

Ion TypeStructureInformation Provided
b-ionsFragments containing the N-terminusSequence from N- to C-terminus
y-ionsFragments containing the C-terminusSequence from C- to N-terminus
a-ionsb-ion minus a carbonyl group (-CO)Confirmatory sequence data
c-ionsFragments containing the N-terminus (ETD/ECD)Sequence from N- to C-terminus
z-ionsFragments containing the C-terminus (ETD/ECD)Sequence from C- to N-terminus

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Derivatization Effects

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules like this compound. The fragmentation patterns observed in MS/MS spectra provide a detailed fingerprint of the molecule, allowing for unambiguous identification and characterization. The derivatizing groups—Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and the N-methyl group—each exert a significant influence on the fragmentation pathways.

Under electrospray ionization (ESI) conditions, the molecule typically forms a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) in the MS/MS experiment initiates fragmentation. The fragmentation is often directed by the protecting groups, which are designed for lability under specific conditions.

Key Fragmentation Pathways:

Loss of the Boc Group: The Boc group is highly susceptible to fragmentation, primarily through the loss of isobutylene (56 Da) to yield an intermediate carbamic acid, which then rapidly decarboxylates with the loss of CO₂ (44 Da), resulting in a total mass loss of 100 Da.

Loss of the Fmoc Group: The Fmoc group can be cleaved in several ways. A characteristic fragmentation is the loss of the fluorenylmethoxycarbonyl group itself or the formation of a dibenzofulvene cation (m/z 179) through the cleavage of the C-O bond, followed by the loss of CO₂ and a proton.

Backbone Fragmentation: Standard peptide backbone fragmentations, such as the formation of b- and y-ions, can occur, although they are influenced by the N-methylation. N-methylation can alter cleavage probabilities and lead to characteristic fragment ions. nih.govnih.gov

Side-Chain Fragmentation: The ornithine side chain can also undergo fragmentation, often involving losses from the derivatized delta-amino group.

The presence of these multiple, well-defined fragmentation patterns allows for a comprehensive structural confirmation of the synthesized amino acid derivative.

Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity
469.23 369.18 100.05 [M+H - Boc]⁺
469.23 313.16 156.02 [M+H - Boc - isobutylene]⁺
469.23 247.11 222.09 [M+H - Fmoc]⁺
469.23 179.07 290.16 Dibenzofulvene cation from Fmoc group

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and the rigorous assessment of its purity before its use in applications like solid-phase peptide synthesis (SPPS). iris-biotech.de High-performance liquid chromatography (HPLC) is the predominant method employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for achieving high-purity this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach due to the molecule's significant hydrophobicity, conferred largely by the Fmoc and Boc protecting groups.

Method development involves the optimization of several parameters:

Stationary Phase: C18 (octadecylsilane) columns are the standard choice, offering excellent hydrophobic retention and resolution for protected amino acids. Column particle size (e.g., 5 µm for standard analysis, sub-2 µm for ultra-high performance) is selected based on the required efficiency and speed.

Mobile Phase: A gradient elution is typically required to effectively elute the compound. The mobile phase usually consists of an aqueous component (often with an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent, most commonly acetonitrile (ACN). The TFA acts as an ion-pairing agent to improve peak shape and resolution.

Detection: The Fmoc group contains a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 265 nm or 301 nm.

A well-developed HPLC method can separate the target compound from starting materials, reagents, and side products, such as diastereomers or incompletely protected derivatives. Purity is generally assessed by integrating the peak area of the main compound relative to the total area of all detected peaks. sigmaaldrich.com

Table 2: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is paramount, as the presence of the incorrect L-enantiomer can have significant consequences for the structure and function of a final peptide product. Chiral chromatography is the definitive method for quantifying the enantiomeric excess (e.e.).

Several strategies exist for the chiral separation of amino acid derivatives:

Chiral Stationary Phases (CSPs): This is the most direct and widely used method. CSPs create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation. For protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) and crown-ether phases have proven effective. sigmaaldrich.comchromatographytoday.comchromatographyonline.com These columns can often separate N-protected amino acids directly. sigmaaldrich.com

Pre-column Derivatization: In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like C18). However, this method requires a derivatizing agent of very high enantiomeric purity and can be more complex to implement. researchgate.netnih.gov

The choice of chiral column and mobile phase is critical and often requires screening to find the optimal conditions for resolution. The D-ornithine derivative must be resolved from its corresponding L-ornithine counterpart to a baseline, allowing for accurate quantification of any enantiomeric impurity. nih.gov

Table 3: Comparison of Chiral Chromatography Approaches

Method Principle Advantages Considerations
Chiral Stationary Phase (CSP) Direct separation based on transient diastereomeric complex formation with the CSP. Direct analysis, fewer sample preparation steps. CSPs can be expensive; method development may be required to find a suitable phase.
Chiral Mobile Phase Additive An achiral column is used with a chiral additive in the mobile phase that forms diastereomeric complexes with the analytes. Can use standard achiral columns. Can be less efficient than CSPs; additive may contaminate the HPLC system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled, high-resolution information on the three-dimensional structure of a molecule in its solid state. nih.gov While obtaining a suitable single crystal of this compound can be challenging, a successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net

This technique would definitively confirm the absolute stereochemistry at the alpha-carbon as 'D'. Furthermore, it would reveal the preferred conformation of the molecule within the crystal lattice, showing the spatial arrangement of the bulky Boc and Fmoc groups relative to the amino acid backbone and side chain. Analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the protected amino groups, which dictate the supramolecular assembly. nih.govbibliotekanauki.pl This solid-state structural information serves as a crucial benchmark for validating computational models.

Table 4: Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Space Group The set of symmetry operations that describe the crystal's structure.
Atomic Coordinates The precise x, y, z position of every non-hydrogen atom in the molecule.
Bond Lengths & Angles Exact measurements of the distances between atoms and the angles between bonds.
Torsion Angles The dihedral angles that define the molecular conformation.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and π-stacking interactions in the crystal packing.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful in silico tools used to investigate the properties of this compound at an atomic level. mdpi.combyu.edu These methods complement experimental data by providing insights into dynamic behavior and conformational preferences that are often inaccessible through static experimental techniques.

Conformational Sampling and Molecular Dynamics Simulations

The flexibility of this compound is a key determinant of its reactivity and how it is incorporated into a growing peptide chain. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule in a simulated environment, typically in a solvent like water or dimethylformamide to mimic experimental conditions. nih.gov

Starting from an initial 3D structure, an MD simulation calculates the forces between atoms and uses the laws of motion to predict their movements over time. fu-berlin.de This generates a trajectory that reveals the molecule's dynamic behavior. Key insights from MD simulations include:

Rotameric Preferences: Analysis of the trajectory can identify the most populated conformations around rotatable bonds (e.g., the chi angles of the ornithine side chain and the psi/phi angles of the backbone).

Influence of Protecting Groups: Simulations can quantify how the steric bulk of the Fmoc and Boc groups restricts conformational freedom.

Effect of N-Methylation: The N-methyl group prevents the formation of a hydrogen bond at the amide nitrogen and can favor specific backbone torsion angles, influencing the local conformation. nih.govresearchgate.net

Solvent Effects: The simulation explicitly includes solvent molecules, allowing for the study of how solute-solvent interactions, such as hydrogen bonding, influence the conformational equilibrium.

This detailed understanding of the molecule's conformational preferences is valuable for rationalizing its behavior in chemical reactions and for designing peptides with specific structural properties.

Table 5: Key Parameters Investigated in Molecular Dynamics Simulations

Parameter Significance
Potential Energy Indicates the stability of different molecular conformations over time.
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's structure from a reference structure, indicating conformational stability.
Dihedral Angle Distributions Reveals the preferred torsion angles (e.g., φ, ψ, χ) and the flexibility around specific bonds.
Radial Distribution Functions (RDFs) Describes the probability of finding solvent molecules or counter-ions at a certain distance from specific atoms in the solute.
Hydrogen Bond Analysis Identifies the formation and lifetime of intra- and intermolecular hydrogen bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful theoretical tool for elucidating the electronic structure and predicting the chemical reactivity of complex molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model molecular orbitals, map electron density distributions, and calculate various reactivity descriptors. These computational approaches provide fundamental insights into the molecule's behavior in chemical reactions, complementing experimental findings and guiding the synthesis of its peptide conjugates.

The electronic properties of this compound are largely dictated by the interplay between its constituent functional groups: the tert-butyloxycarbonyl (Boc) group, the fluorenylmethyloxycarbonyl (Fmoc) group, the N-methylated amide linkage, and the ornithine side chain.

Molecular Orbital Analysis:

A key aspect of understanding the electronic structure is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl group of the Fmoc moiety, which possesses an extended π-system. The N-methyl group on the alpha-amino acid backbone also contributes to a higher HOMO energy level compared to its non-methylated counterpart. Studies on N-methylated amino acids have shown that N-methylation leads to a less negative HOMO energy, indicating an increased electron-donating capacity. rsc.orgresearchgate.net Conversely, the LUMO is likely distributed over the carbonyl groups of the Boc, Fmoc, and carboxylic acid moieties, which act as electron-accepting sites. The N-methylation has been observed to decrease the HOMO-LUMO energy gap, suggesting an increase in chemical reactivity for the N-methylated compound. rsc.orgresearchgate.net

Electron Density and Electrostatic Potential:

Mapping the electron density and molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within the molecule. In this compound, regions of high electron density (negative potential) are anticipated around the oxygen atoms of the carbonyl and carboxyl groups, making them susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential) are expected around the amide and carbamate protons, indicating sites for potential nucleophilic interaction. This information is invaluable for predicting intermolecular interactions and the initial stages of chemical reactions.

Reactivity Indices:

Quantum chemical calculations allow for the determination of several global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. nih.gov These indices are derived from the energies of the frontier molecular orbitals and are crucial for predicting the molecule's behavior in different chemical environments.

Reactivity Index Formula Interpretation
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a higher value suggests greater reactivity.
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the ability of a molecule to accept electrons.

Derivatization and Functionalization Strategies Involving Boc N Me D Orn Fmoc Oh

Post-Synthetic Modification of the Ornithine Side Chain

The true utility of an orthogonally protected amino acid like Boc-N-Me-D-Orn(Fmoc)-OH is realized in post-synthetic modifications. After the peptide backbone is assembled using the Boc group for temporary N-α protection, the Fmoc group on the ornithine side chain can be selectively removed to unmask the δ-amino group for further chemical transformations.

Once the peptide chain is synthesized and the Fmoc group is removed from the ornithine side chain (typically using a mild base like piperidine), the newly exposed primary δ-amino group serves as a nucleophilic handle for various modifications. Standard amidation and acylation reactions are commonly employed to introduce new functional moieties.

These reactions typically involve coupling the peptide, now featuring a free δ-amino group, with a carboxylic acid. This process requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group. Common coupling reagents used in peptide chemistry are well-suited for this purpose.

Table 1: Common Coupling Reagents for Amidation/Acylation

Coupling Reagent ClassExamplesMechanism of Action
CarbodiimidesDCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)Activates carboxyl group to form an O-acylisourea intermediate.
Phosphonium (B103445) SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPForms an active ester intermediate.
Uronium/Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATUForms an active ester intermediate, often with minimal risk of racemization.

This strategy allows for the introduction of a wide array of functionalities, including but not limited to:

Lipidation: Acylation with fatty acids to enhance cell permeability or promote self-assembly.

Functional Small Molecules: Amidation with molecules containing reporter groups, chelating agents, or other bioactive compounds.

Peptide Branching: The δ-amino group can serve as an initiation point for the synthesis of a second peptide chain, creating branched or dendritic peptide structures.

The modification of the side chain can increase the metabolic stability of peptides and may enhance their biological activity by mimicking native protein structures more closely lifetein.com.

Bioconjugation involves linking a peptide to another biomolecule or a synthetic molecule, such as a fluorophore, affinity tag, or drug payload. The exposed δ-amino group of the ornithine residue is an excellent site for such conjugations due to its nucleophilicity biosyn.comnih.gov. The reaction conditions must be chosen carefully to preserve the structure and function of the biomolecules involved biosyn.com.

Common bioconjugation strategies targeting primary amines include:

N-Hydroxysuccinimide (NHS) Ester Chemistry: NHS-activated esters react efficiently with primary amines under mild basic conditions (pH 7.2-8.5) to form stable amide bonds. This is one of the most common methods for labeling peptides with fluorescent dyes (e.g., FITC, rhodamine) or biotin.

Isothiocyanate Chemistry: Isothiocyanates react with primary amines to form stable thiourea linkages. Fluorescein isothiocyanate (FITC) is a classic example of this chemistry.

Reductive Amination: The amino group can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.

This versatility allows peptides incorporating this compound to be transformed into sophisticated tools for biological research, such as imaging probes or affinity purification reagents nih.gov.

Scaffold Integration: Use of this compound in Cyclic Peptides and Peptidomimetics

The incorporation of this compound is a powerful strategy in the synthesis of cyclic peptides and the design of peptidomimetics. Both N-α-methylation and cyclization are proven methods to impose conformational constraints on a peptide, which can lead to enhanced receptor affinity, selectivity, and proteolytic stability.

Peptide cyclization is a key strategy to improve the stability and activity of peptides. The orthogonal protection of this compound is instrumental in achieving various modes of cyclization peptide.com.

Side Chain-to-Tail Cyclization: After linear synthesis of the peptide on a solid support, the Fmoc group on the ornithine side chain can be selectively removed. The exposed δ-amino group can then be coupled with the C-terminal carboxylic acid (cleaved from the resin) to form a lactam bridge.

Side Chain-to-Side Chain Cyclization: If another amino acid with a selectively de-protectable side chain (e.g., Asp(OAll) or Glu(OAll)) is included in the sequence, a lactam bridge can be formed between the two side chains.

Head-to-Tail Cyclization (Side-Chain Anchoring): The ornithine side chain can be used to anchor the peptide to the resin. After linear synthesis is complete, the N-terminal and C-terminal protecting groups are removed, and the cyclization is performed on-resin, which can favor intramolecular reactions over intermolecular dimerization or oligomerization nih.gov.

The choice between Boc and Fmoc strategies depends on the specific peptide sequence and desired final product, with each offering distinct advantages iris-biotech.deamericanpeptidesociety.orgpeptide.com.

Table 2: Overview of Cyclization Strategies

Cyclization TypeDescriptionKey Requirement for Ornithine Residue
Head-to-TailThe N-terminus is linked to the C-terminus.Can be used for on-resin anchoring via the side chain.
Side Chain-to-TailThe ornithine side chain is linked to the C-terminus.Selective deprotection of the side-chain Fmoc group.
Side Chain-to-HeadThe ornithine side chain is linked to the N-terminus.Selective deprotection of the side-chain Fmoc group.
Side Chain-to-Side ChainThe ornithine side chain is linked to another amino acid's side chain.Orthogonal protecting groups on both participating side chains.

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as stability and bioavailability. Incorporating this compound into a peptide sequence contributes to this goal in two significant ways:

N-α-Methylation: The methyl group on the alpha-nitrogen atom sterically hinders the amide bond, making it resistant to cleavage by peptidases. Furthermore, it restricts the possible conformations of the peptide backbone, reducing its flexibility and locking it into a more defined three-dimensional structure. This pre-organization can lead to higher binding affinity for a biological target.

D-Configuration: The use of a D-amino acid, instead of the naturally occurring L-amino acid, is another established strategy to increase resistance to enzymatic degradation. It also introduces a "kink" in the peptide backbone, which can be crucial for adopting specific secondary structures like β-turns.

When combined with cyclization, these features result in highly constrained, stable, and potent peptidomimetic structures. The ornithine side chain itself can be part of the conformational constraint or can be functionalized post-cyclization to introduce additional recognition elements or reporter groups.

Development of Probes and Tags Incorporating this compound

Chemical probes and tags are essential tools for studying protein function and other biological processes within the complex environment of living cells nih.govacs.org. These probes are often peptides or small molecules functionalized with a reporter group (e.g., a fluorophore for imaging) or an affinity handle (e.g., biotin for purification).

This compound serves as an ideal scaffold for creating such probes. A peptide can be designed for specific binding to a target protein, and the ornithine residue can be incorporated at a position that does not interfere with this binding. After the peptide is synthesized, the δ-amino group of the ornithine is deprotected and used as a specific site for attaching the desired tag mdpi.com.

For example, a fluorescent dye with an NHS-ester reactive group can be covalently attached to the ornithine side chain of a target-binding peptide. The resulting fluorescent probe can then be used to visualize the localization of the target protein in cells via microscopy. Similarly, attaching biotin allows for the capture and identification of the target protein and its binding partners from cell lysates. The modular nature of this approach allows for the creation of a diverse set of chemical tools from a single peptide sequence simply by varying the tag that is conjugated to the ornithine side chain acs.orggoogle.com.

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compoundN-α-tert-Butoxycarbonyl-N-α-methyl-N-δ-(9-fluorenylmethoxycarbonyl)-D-ornithine
Fmoc9-Fluorenylmethoxycarbonyl
Boctert-Butoxycarbonyl
DCCDicyclohexylcarbodiimide
DICDiisopropylcarbodiimide
BOPBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526)
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
NHSN-Hydroxysuccinimide
FITCFluorescein isothiocyanate
Asp(OAll)Aspartic acid with allyl-protected side chain
Glu(OAll)Glutamic acid with allyl-protected side chain

Fluorescent Labeling Approaches for Peptide Tracking

The incorporation of fluorescent probes into peptides is a fundamental technique for studying their localization, trafficking, and interactions within biological systems. The use of amino acid derivatives with orthogonally protected side chains is a key strategy for the site-specific introduction of fluorophores. This compound is particularly well-suited for this purpose due to the base-lability of the Fmoc group protecting the side-chain δ-amino group.

The general strategy involves incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS). While the Nα-Boc group and other acid-labile protecting groups on the peptide remain intact, the side-chain Fmoc group of the ornithine residue can be selectively cleaved using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This unmasks the primary amine on the ornithine side chain, providing a unique, nucleophilic handle for covalent attachment of a fluorescent dye. The subsequent coupling of a fluorophore, which typically possesses a carboxylic acid or an activated ester (like an NHS-ester), is then achieved using standard peptide coupling reagents. acs.orgbiosyntan.de This method ensures that the label is attached only at the desired ornithine residue, preserving the N-terminus and other reactive side chains for other modifications or for their natural biological function. nih.gov

A variety of fluorescent dyes with different spectral properties can be attached using this method, allowing for tailored experimental designs in peptide tracking and imaging. acs.org

Table 1: Common Fluorophores for Peptide Labeling

Fluorophore Excitation Max (nm) Emission Max (nm) Common Reactive Form
6-Carboxyfluorescein (FAM) ~495 ~520 NHS-ester
Rhodamine B ~555 ~580 Isothiocyanate, NHS-ester
BODIPY-FL ~503 ~512 Propanoic acid, NHS-ester

Note: Spectral properties can vary depending on the local chemical environment.

Research has demonstrated high efficiency in labeling peptides on-resin using this selective deprotection and coupling approach. rsc.org For instance, studies using analogous building blocks like Boc-Dap(Fmoc)-OH have successfully coupled FAM to the deprotected side-chain amine to create fluorescently labeled peptides for metal ion sensing. acs.orgnih.gov This highlights the robustness of using the Boc/Fmoc orthogonal protection scheme for creating specifically labeled peptides for various research applications.

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling of peptides is an indispensable tool for quantitative proteomics, metabolic studies, and the elucidation of enzymatic reaction mechanisms. nih.govresearchgate.net Incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into a peptide creates a "heavy" version that is chemically identical to the natural "light" peptide but distinguishable by mass spectrometry (MS). This compound can be used as a precursor for introducing such labels into a specific position within a peptide.

One efficient method for isotopic labeling involves the selective labeling of the carboxylic acid group with ¹⁸O. nih.gov This can be achieved by reacting the protected amino acid, such as this compound, with a carbodiimide (B86325) and H₂¹⁸O. This reaction facilitates a kinetically enhanced, multiple-turnover process that results in high isotopic enrichment in the carboxyl group. acs.org The reaction is compatible with both Boc and Fmoc protecting groups, ensuring the integrity of the molecule for subsequent use in peptide synthesis. nih.gov

Once the isotopically labeled building block is synthesized, it can be incorporated into a peptide. The resulting labeled peptide can serve several purposes:

Internal Standards: In quantitative mass spectrometry, a known amount of the heavy-labeled peptide can be added to a complex biological sample. The ratio of the MS signal intensity of the heavy peptide to the light (endogenous) peptide allows for precise quantification of the target peptide.

Mechanistic Studies: Isotopic labels can be used to track the fate of atoms through an enzymatic reaction. The presence of a heavier isotope can sometimes alter the rate of a reaction, an observation known as the kinetic isotope effect (KIE). nih.gov Studying the KIE can provide valuable insights into the rate-determining steps of an enzyme's catalytic mechanism. acs.org

NMR Studies: For nuclear magnetic resonance (NMR) spectroscopy, labeling with ¹³C and ¹⁵N is crucial for determining the three-dimensional structure and dynamics of peptides and proteins.

The choice of isotope and its position within the amino acid allows for a wide range of analytical and mechanistic questions to be addressed. nih.gov

Table 2: Stable Isotopes Used in Peptide Labeling

Isotope Natural Abundance (%) Application
Deuterium (²H) 0.015 MS internal standards, Kinetic Isotope Effect studies
Carbon-13 (¹³C) 1.1 MS internal standards, NMR structural studies
Nitrogen-15 (¹⁵N) 0.37 MS internal standards, NMR structural studies

Emerging Research Frontiers and Methodological Advancements

Automation and High-Throughput Synthesis Utilizing Boc-N-Me-D-Orn(Fmoc)-OH

The incorporation of N-methylated amino acids into peptides presents unique challenges in solid-phase peptide synthesis (SPPS), primarily due to steric hindrance which can lead to slower and less efficient coupling reactions. beilstein-journals.orgresearchgate.net However, the development of automated peptide synthesizers and high-throughput methods has paved the way for more efficient production of peptides containing these modifications. nih.govefficient-robotics.comspringernature.com

Automated SPPS platforms, including those with microwave assistance, can significantly enhance reaction rates and coupling efficiencies, which is particularly beneficial for sterically hindered residues like N-methylated amino acids. beilstein-journals.orgbiotage.co.jpresearchgate.net The use of potent activating reagents such as HATU has proven effective for these difficult couplings. peptide.com While standard Fmoc chemistry is widely used in automated synthesis due to its mild deprotection conditions, the incorporation of N-methylated amino acids often requires optimized protocols and specialized reagents to ensure high yields and purity. americanpeptidesociety.org

High-throughput peptide synthesis techniques enable the rapid production of numerous peptides simultaneously, which is invaluable for screening peptide libraries in drug discovery and other applications. nih.govefficient-robotics.comnih.gov Manual and automated high-throughput methods have been developed to accelerate this process, allowing for the parallel synthesis of multiple peptides with fast cycle times. nih.gov The availability of building blocks like this compound is crucial for introducing specific modifications, such as N-methylation and a site for orthogonal side-chain elaboration, into these libraries. nbinno.comnbinno.com

Table 1: Comparison of Peptide Synthesis Methods for N-Methylated Amino Acids

Synthesis MethodKey AdvantagesKey Challenges for N-Methylated Residues
Manual SPPS High flexibility for optimization of individual coupling steps.Time-consuming and labor-intensive, especially for long sequences.
Automated SPPS Increased speed, efficiency, and reproducibility. researchgate.netSteric hindrance can lead to incomplete couplings requiring repeated cycles or stronger coupling reagents. beilstein-journals.orgresearchgate.net
Microwave-Assisted SPPS Significantly reduced reaction times and improved coupling efficiency. biotage.co.jpPotential for side reactions if not carefully controlled.
High-Throughput Synthesis Rapid generation of large peptide libraries for screening. nih.govnih.govRequires robust and highly efficient coupling chemistries to ensure uniformity across all synthesized peptides.

Chemo-Enzymatic Synthesis for Stereocontrol and Efficiency

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve high stereoselectivity and efficiency in the production of complex molecules like modified amino acids. iupac.orgnih.govnih.gov Enzymes offer exquisite control over stereochemistry, which is often difficult to achieve through purely chemical means. nih.govcsir.co.za

For a compound like this compound, which possesses a specific stereocenter (D-configuration) and N-methylation, enzymatic strategies can be highly beneficial. For instance, enzymes can be employed for the stereoselective synthesis of the D-ornithine backbone. nih.gov Subsequent chemical modifications, such as N-methylation and the introduction of protecting groups, can then be performed. Reductive methylation is a common chemical method for introducing the N-methyl group. nih.gov

The integration of enzymatic steps can lead to more efficient and environmentally friendly synthetic routes compared to traditional organic synthesis. nih.gov This approach is particularly valuable for producing non-canonical amino acids with high optical purity, which are increasingly important in drug discovery and protein engineering. iupac.org

Integration into Advanced Materials Science Research (e.g., peptide hydrogels, nanomaterials)

Peptides capable of self-assembly are of great interest in materials science for the development of novel biomaterials such as hydrogels and nanomaterials. nih.gov The N-terminal Fmoc group is well-known to promote the self-assembly of peptides into fibrillar networks, leading to the formation of hydrogels. nih.gov These materials have a wide range of potential applications in tissue engineering, drug delivery, and 3D cell culture.

The incorporation of this compound into peptide sequences offers a route to creating functionalized biomaterials. The Fmoc group can drive the self-assembly process, while the orthogonally protected ornithine side chain provides a handle for further modification. After the peptide has been synthesized and has self-assembled, the Boc group on the ornithine side chain can be selectively removed to introduce other molecules, such as drugs, imaging agents, or targeting ligands. The N-methyl group on the peptide backbone can also influence the conformational properties of the peptide and the resulting material, potentially enhancing its stability against enzymatic degradation. monash.edu

Computational Design and Prediction of Peptides Containing this compound

Computational modeling has become an indispensable tool in peptide science, enabling the design and prediction of peptide structures, interactions, and self-assembly behavior. digitellinc.comnih.govnih.gov For peptides incorporating non-standard amino acids like this compound, computational methods can provide valuable insights that guide experimental work. researchgate.netbyu.edu

Molecular dynamics simulations and other modeling techniques can be used to predict how the N-methyl group and the D-configuration of the ornithine residue will affect the peptide's secondary structure and its ability to interact with biological targets or to self-assemble into larger structures. nih.govudel.edu Machine learning models are also being developed to predict the success of peptide synthesis, which can be particularly useful for complex sequences containing modified amino acids. acs.orgresearchgate.net

By using computational tools, researchers can screen virtual libraries of peptides containing this compound to identify sequences with desired properties before committing to chemical synthesis. rsc.org This in silico approach accelerates the discovery and development of novel peptide-based therapeutics and materials. nih.gov

Table 2: Computational Approaches in Peptide Design

Computational MethodApplication in Peptides with this compound
Molecular Dynamics (MD) Simulations Predicting conformational preferences and stability of peptides containing the modified residue. nih.gov
Machine Learning (ML) Predicting the likelihood of successful synthesis for complex peptide sequences. acs.orgresearchgate.net
Virtual Screening Identifying potential peptide ligands for specific biological targets from large virtual libraries. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the electronic structure and reactivity of peptides with non-standard amino acids. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of Modified Amino Acids

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. researchgate.netrsc.org A major focus has been on replacing hazardous and toxic solvents, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), with greener alternatives. rsc.org Propylene carbonate has been identified as a promising green solvent for both solution- and solid-phase peptide synthesis. researchgate.netrsc.org

Another green chemistry strategy is to minimize the number of synthetic steps and the amount of waste generated. In situ Fmoc removal, where the deprotection agent is added directly to the coupling reaction mixture, can significantly reduce the number of washing steps and solvent consumption. peptide.com The development of water-based SPPS using water-dispersible Fmoc- and Boc-amino acid nanoparticles is another innovative approach to making peptide synthesis more sustainable. semanticscholar.org These green methodologies are applicable to the synthesis of peptides containing modified amino acids like this compound, contributing to a more environmentally friendly production of these valuable compounds.

Challenges and Limitations in Research on Boc N Me D Orn Fmoc Oh

Synthetic Challenges and Yield Optimization for Complex Amino Acid Building Blocks

The synthesis of peptides incorporating complex building blocks like Boc-N-Me-D-Orn(Fmoc)-OH is fraught with difficulties that can impact yield and purity. The presence of the N-methyl group introduces significant steric hindrance, which complicates the coupling reaction during solid-phase peptide synthesis (SPPS).

Key synthetic challenges include:

Low Coupling Yields: The coupling of an N-methylated amino acid to another residue, particularly another N-methylated one, is often inefficient and results in low yields. nih.gov This steric hindrance slows down the reaction kinetics, requiring optimized coupling reagents and longer reaction times.

Side Reactions: The synthesis and subsequent cleavage of peptides containing N-methylated residues from the resin can lead to undesirable side reactions. nih.govresearchgate.net During cleavage with trifluoroacetic acid (TFA), side reactions such as fragmentation between consecutive N-methylated amino acids and the formation of diketopiperazines can occur, complicating the purification process. nih.gov

Racemization: While the D-configuration of the ornithine residue is fixed in the starting building block, the harsh conditions sometimes required for coupling sterically hindered amino acids can pose a risk of racemization at other chiral centers within the peptide chain. merckmillipore.com

Reagent Selection: Standard coupling reagents are often insufficient for N-methylated amino acids. More potent and specialized reagents, such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often necessary to achieve acceptable yields. nih.gov

Optimizing the synthesis of peptides containing these complex residues requires a careful selection of coupling strategies and purification methods to maximize yield and minimize impurities.

Table 1: Strategies for Yield Optimization in Peptides with N-Methylated Amino Acids
ChallengeMitigation StrategyKey Findings/ObservationsReference
Low Coupling EfficiencyUse of potent coupling reagentsPyAOP and PyBOP/HOAt are more effective for coupling sterically hindered N-methylated amino acids. nih.gov
Side Reactions during CleavageOptimization of cleavage timeThe duration of TFA cleavage significantly influences the extent of fragmentation and diketopiperazine formation. nih.gov
Difficult AcylationsUse of HATU/DIPEAIntroduction of N-methylated derivatives is best achieved using HATU/DIPEA with minimal preactivation times to avoid racemization. merckmillipore.com
Aspartimide FormationModified DBU TreatmentFor residues like Aspartic Acid, prolonged exposure to DBU can cause side reactions; reducing treatment time can improve purity. acs.org

Analytical Hurdles in Characterization of N-Methylated D-Amino Acid Containing Peptides

The analysis and characterization of peptides incorporating this compound present unique difficulties. The N-methylation introduces conformational isomers (cis/trans amide bonds) that are often stable enough to be separated by common analytical techniques like High-Performance Liquid Chromatography (HPLC).

Principal analytical challenges are:

Chromatographic Complexity: Peptides rich in N-methylated amino acids frequently exhibit multiple peaks in their HPLC profiles. nih.gov This phenomenon arises from the slow interconversion between cis and trans conformers of the N-methylated amide bond, which can lead to peak broadening or the appearance of distinct, separable peaks. This complicates the assessment of purity and the isolation of the desired product.

Altered Retention Times: The introduction of N-methyl and D-amino acids can alter the secondary structure of a peptide, which in turn affects its interaction with the stationary phase in reverse-phase HPLC. mdpi.com This can lead to unexpected retention times, making it difficult to predict chromatographic behavior based on sequence alone. mdpi.com

Spectroscopic Interpretation: While techniques like Nuclear Magnetic Resonance (NMR) are powerful for conformational analysis, the presence of multiple conformers in solution can lead to complex spectra with overlapping signals, making unambiguous structural elucidation challenging. nih.gov

These analytical hurdles require the use of advanced techniques and careful interpretation of data to ensure the correct characterization and quantification of the synthesized peptides.

Conformational Heterogeneity and its Impact on Peptide Design

One of the primary reasons for incorporating N-methylated amino acids into peptides is to modulate their conformation and, consequently, their biological activity. nih.gov However, this modification can also introduce a level of unpredictability and complexity. N-methylation eliminates the amide proton, preventing its participation in hydrogen bonding, and introduces steric bulk that restricts the rotation around the peptide backbone.

The key impacts on conformation include:

Cis/Trans Isomerization: The energy barrier for isomerization between the cis and trans conformations of an N-methylated amide bond is lower than that of a standard secondary amide bond. rsc.org This can result in a dynamic equilibrium of multiple conformers in solution, leading to conformational heterogeneity. researchgate.net

Induction of Specific Turns: N-methylation can strongly influence the adoption of specific secondary structures. For instance, in homochiral sequences, it can promote the formation of a βVI-turn, which contains a cis amide bond. researchgate.net The impact is highly dependent on the chirality of the surrounding amino acids. researchgate.net

This conformational heterogeneity can be a double-edged sword in peptide design. While it can be exploited to fine-tune the bioactive conformation, it also complicates structure-activity relationship (SAR) studies, as the observed biological activity may be the result of an average of multiple co-existing conformations. nih.govnih.gov

Table 2: Conformational Effects of N-Methylation in Peptides
Conformational AspectEffect of N-MethylationImplication for Peptide DesignReference
Amide BondPromotes cis-amide bond formationCan induce specific turn structures (e.g., βVI-turn) and alter overall peptide shape. researchgate.net
Secondary StructureCan disrupt regular structures (α-helices, β-sheets)Limits the ability to form stable, predictable secondary structures. researchgate.net
FlexibilityCan increase overall backbone flexibilityMay be beneficial for receptor binding but complicates rational design. researchgate.net
Bioactive ConformationCan be used to stabilize a desired bioactive conformationA key tool in medicinal chemistry for improving potency and selectivity. nih.gov

Cost-Effectiveness and Accessibility of Research Grade Materials

A significant practical limitation in the widespread use of complex non-canonical amino acids (ncAAs) like this compound is their high cost and limited availability. The multi-step synthesis required to produce such a highly modified and orthogonally protected building block is complex and often low-yielding, which translates directly to a high market price.

Economic and accessibility challenges include:

High Purchase Price: The cost of research-grade ncAAs is often described as "exorbitantly expensive," which can be prohibitive for large-scale screening projects or for academic labs with limited budgets. nih.gov

Limited Supplier Diversity: While the parent compounds are more common, highly specialized derivatives may only be available from a small number of suppliers, which can lead to issues with supply chain stability and competitive pricing.

Bottlenecks in Drug Development: The high cost and specialized nature of these building blocks are major bottlenecks for their practical application in enzyme engineering and the development of peptide-based therapeutics, hindering their transition from research to clinical application. frontiersin.org

These economic factors often compel researchers to use such valuable building blocks sparingly, potentially limiting the scope and scale of their investigations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.